

YM158 Free Base: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

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Compound of Interest

Compound Name: YM158 free base

Cat. No.: B8761486

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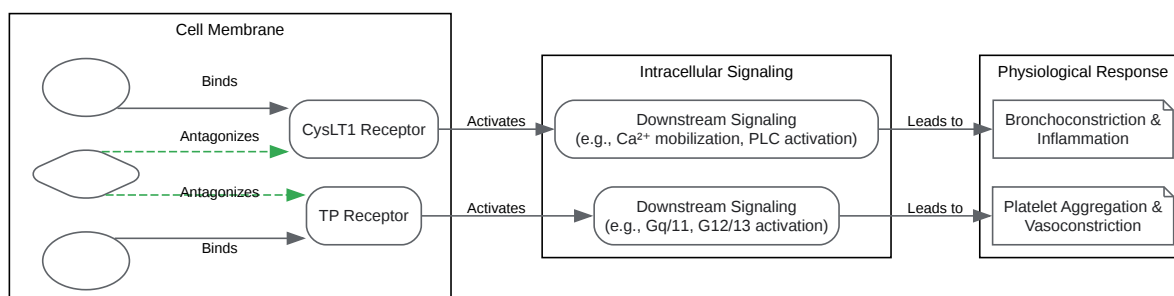
For Researchers, Scientists, and Drug Development Professionals

YM158 is a potent and selective dual antagonist of the leukotriene D4 (LTD4) and thromboxane A2 (TXA2) receptors. This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and pharmacodynamics of **YM158 free base**, with a focus on its mechanism of action, potency, and in vivo efficacy. The information is intended to support further research and development of this compound.

Pharmacodynamics

Mechanism of Action

YM158 exerts its pharmacological effects through competitive antagonism of two key receptors involved in inflammatory and allergic responses: the cysteinyl leukotriene receptor 1 (CysLT1), where LTD4 is the primary ligand, and the thromboxane A2 receptor (TP). By blocking these receptors, YM158 can inhibit downstream signaling pathways that lead to bronchoconstriction, inflammation, and platelet aggregation.



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Figure 1: Mechanism of action of YM158 as a dual antagonist.

In Vitro Potency

Radioligand binding assays and functional in vitro studies have been conducted to determine the potency of YM158 at its target receptors.

Parameter	Receptor	Value	Species
pA2	LTD4	8.87	Guinea Pig
pA2	TXA2	8.81	Guinea Pig
Ki	LTD4	0.64 ± 0.06 nM	Guinea Pig
Ki	TXA2	5.0 ± 0.88 nM	Guinea Pig
IC50	LTD4-induced ileum contraction	0.58 nM	Guinea Pig

Table 1: In Vitro Potency of YM158

In Vivo Efficacy

The antagonistic activity of orally administered YM158 has been evaluated in animal models.

Endpoint	Agonist	ED50 (mg/kg, p.o.)	Species
Inhibition of plasma leakage	LTD4	6.6	Guinea Pig
Inhibition of airway resistance	LTD4	8.6	Guinea Pig
Inhibition of airway resistance	U46619 (TXA2 analog)	14	Guinea Pig

Table 2: In Vivo Efficacy of YM158

Pharmacokinetics

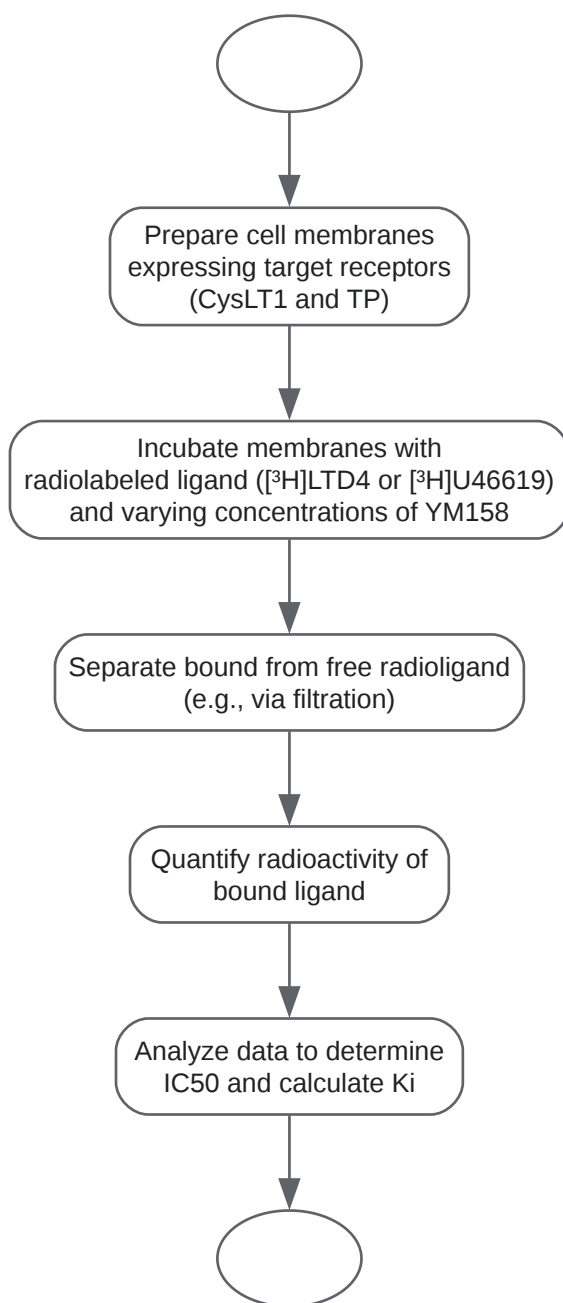
Despite the available pharmacodynamic data, a comprehensive pharmacokinetic profile of **YM158 free base** is not publicly available. Key parameters such as maximum plasma concentration (C_{max}), time to maximum plasma concentration (T_{max}), area under the plasma concentration-time curve (AUC), elimination half-life (t_{1/2}), and bioavailability have not been reported in the accessible scientific literature. Furthermore, detailed information on the absorption, distribution, metabolism, and excretion (ADME) of YM158 remains to be elucidated.

Experimental Protocols

Detailed, step-by-step experimental protocols for the cited studies are not fully described in the available literature. However, based on the reported assays, the following general methodologies were likely employed.

Radioligand Binding Assay

This assay is used to determine the binding affinity (K_i) of a compound to a specific receptor.

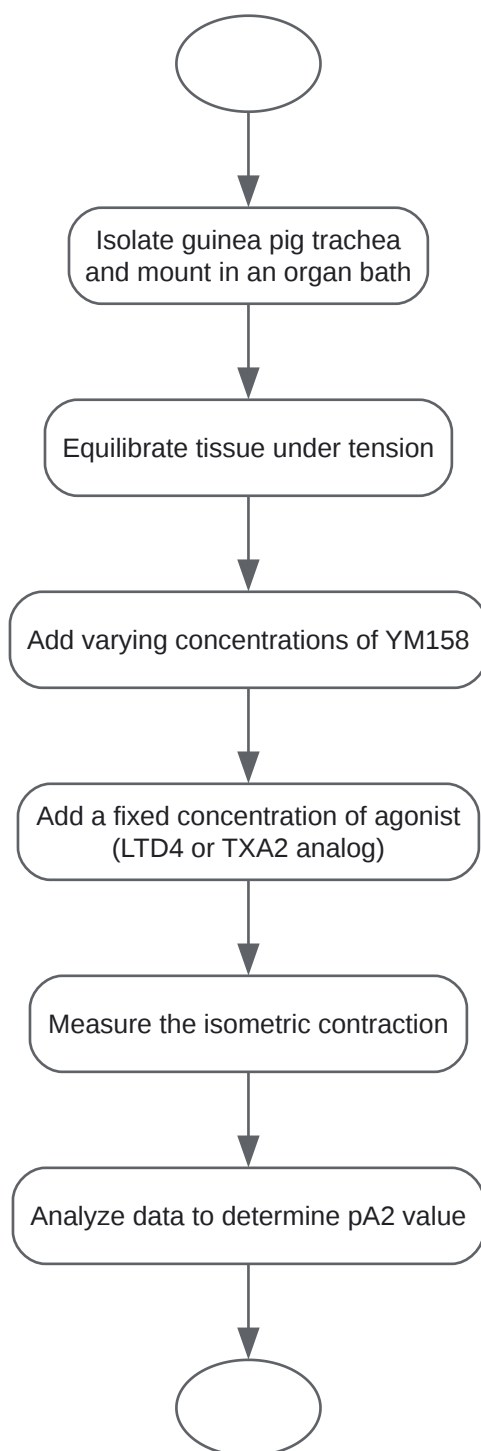


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Figure 2: General workflow for a radioligand binding assay.

Guinea Pig Tracheal Contraction Assay

This functional assay measures the ability of a compound to antagonize agonist-induced smooth muscle contraction.

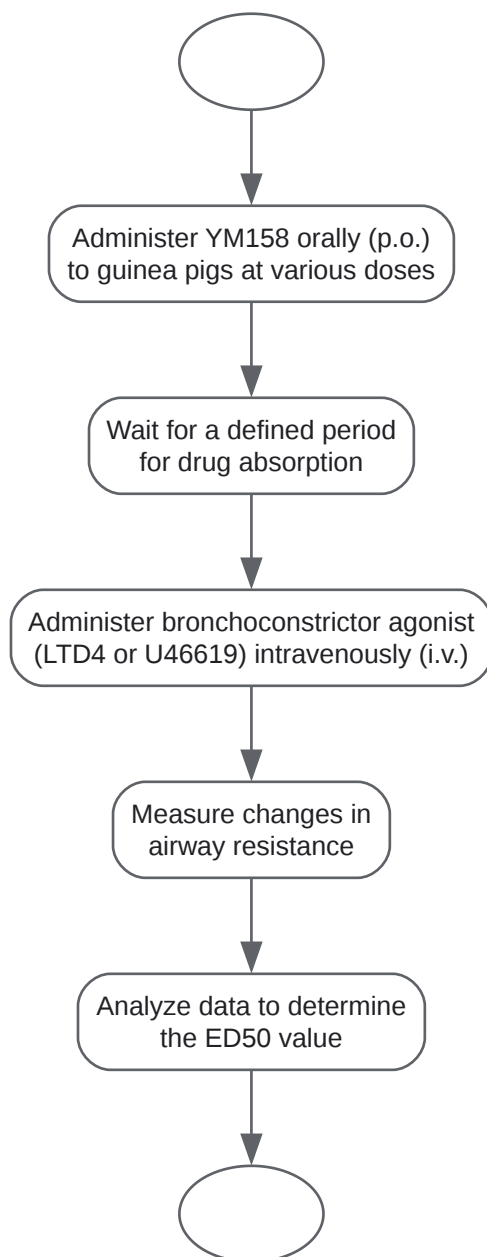


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Figure 3: General workflow for a tracheal contraction assay.

In Vivo Bronchoconstriction Model

This in vivo model assesses the efficacy of a compound in preventing bronchoconstriction induced by an agonist.



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Figure 4: In vivo bronchoconstriction experimental workflow.

Conclusion and Future Directions

YM158 is a potent dual antagonist of LTD4 and TXA2 receptors with demonstrated in vitro and in vivo efficacy in preclinical models of airway inflammation and bronchoconstriction. However, a significant knowledge gap exists regarding its pharmacokinetic properties. To advance the development of YM158, future studies should focus on characterizing its absorption, distribution, metabolism, and excretion profile. This will be crucial for understanding its disposition in the body, establishing a pharmacokinetic/pharmacodynamic relationship, and guiding dose selection for further preclinical and potential clinical investigations. The generation of a complete pharmacokinetic data set is a critical next step in the evaluation of YM158 as a potential therapeutic agent.

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